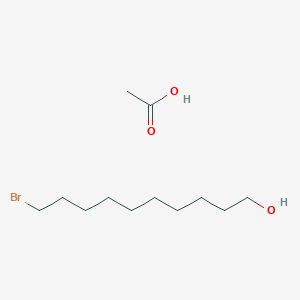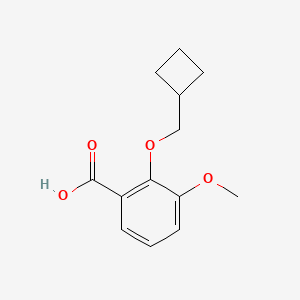
3-deoxy-d-ribose
Übersicht
Beschreibung
3-Deoxy-D-ribose, also known as 3-deoxy-D-erythro-pentose, is a deoxy sugar derived from D-ribose by the removal of a hydroxyl group at the third carbon position. This compound is significant in various biochemical and industrial applications due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
It has been found to interact with the autoinducer 2-binding protein lsrb in salmonella typhi . This interaction could potentially influence the bacterial quorum sensing system, affecting bacterial growth and virulence .
Mode of Action
Cordycepose interacts with its targets, leading to various changes at the molecular level. For instance, it has been suggested that Cordycepose promotes immune cells’ antitumor function by upregulating immune responses and downregulating immunosuppression in the tumor microenvironment .
Biochemical Pathways
Cordycepose affects several biochemical pathways. It has been found to influence purine metabolism, ATP production, secondary metabolite transport, and RNA degradation . These pathways play crucial roles in cellular energy production, gene expression, and metabolic regulation, which could explain some of the therapeutic effects of Cordycepose .
Pharmacokinetics
It’s known that cordycepose has poor stability and low solubility in water, which could affect its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Cordycepose’s action are diverse. It has been reported to have anticancer, antitumor, antioxidant, anti-inflammatory, hypoglycemic, and immunomodulatory effects . These effects are likely the result of its interactions with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of Cordycepose can be influenced by various environmental factors. For instance, the cultivation conditions of the Cordyceps fungus, such as temperature, humidity, and nutrient availability, can affect the production of Cordycepose . Furthermore, the bioavailability and therapeutic efficacy of Cordycepose could be influenced by factors such as pH and the presence of other compounds in the body .
Biochemische Analyse
Biochemical Properties
Cordycepose interacts with various enzymes, proteins, and other biomolecules. It is known for its immunomodulatory and antitumor functions . The compound’s biochemical reactions involve the inhibition of certain enzymes and the activation of others, contributing to its diverse biological effects .
Cellular Effects
Cordycepose has significant effects on various types of cells and cellular processes. It has been shown to repress cell migration and cellular inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cordycepose exerts its effects through several mechanisms. It has been found to consistently reduce PI3K/mTOR/AKT and ERK signaling and activate AMPK . These interactions with biomolecules contribute to its wide range of biological effects, including enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of Cordycepose vary with different dosages in animal models. While specific dosage effects are still being studied, it has been observed that Cordycepose has many potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protection of brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .
Metabolic Pathways
Cordycepose is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways of Cordycepose are still being elucidated.
Transport and Distribution
Cordycepose is transported and distributed within cells and tissues. While the specific transporters or binding proteins it interacts with are still being identified, it is known that Cordycepose can affect its localization or accumulation .
Subcellular Localization
It is possible that Cordycepose may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-deoxy-D-ribose typically involves the protection of D-ribose followed by selective reduction and deprotection steps. One common method includes:
Acetonide Protection: D-ribose is protected using acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction: The protected compound is then reduced using potassium borohydride.
Hydrolysis: The reduced compound undergoes hydrolysis to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, acetylation with acetic anhydride produces 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, high yield, and ensuring the quality of the final product. The use of catalytic hydrogenation and other scalable techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy-D-ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the sugar molecule.
Common Reagents and Conditions:
Oxidation: Reagents like bromine water and iron sulfate are used for oxidation reactions.
Reduction: Potassium borohydride is commonly used for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated sugars and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Deoxy-D-ribose has numerous applications in scientific research:
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Industry: It is used in the production of various pharmaceuticals and biochemical reagents.
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-D-ribose: Another deoxy sugar, differing by the removal of the hydroxyl group at the second carbon position.
D-Ribose: The parent compound with all hydroxyl groups intact.
Deoxyribonucleotides: Nucleotides containing deoxyribose as the sugar component.
Uniqueness: 3-Deoxy-D-ribose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike 2-deoxy-D-ribose, which is a component of DNA, this compound is not naturally occurring in nucleic acids but is valuable in synthetic and medicinal chemistry for its reactivity and functional versatility .
Eigenschaften
IUPAC Name |
(2R,4S)-2,4,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@H](C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)






![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)


![1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B3261164.png)



